3-Methoxy-4-(morpholin-4-yl)aniline
Description
Contextualization of Aniline (B41778) Derivatives in Organic and Medicinal Chemistry Research
Aniline, a primary aromatic amine, and its derivatives are cornerstones of organic and medicinal chemistry. researchgate.net These compounds serve as crucial intermediates in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, polymers, and drugs. researchgate.netontosight.ai The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for diverse chemical modifications, making aniline derivatives highly valuable in creating complex molecules. researchgate.net
In medicinal chemistry, the aniline scaffold is a key component in many therapeutic agents. Its ability to form hydrogen bonds and participate in various intermolecular interactions is pivotal to the biological activity of many drugs. researchgate.net Researchers continually explore aniline derivatives for potential applications in treating a range of conditions, leveraging their versatile chemical nature to design new and effective pharmaceuticals. ontosight.ainih.gov
Significance of the Morpholine (B109124) Moiety in Contemporary Chemical Design
Morpholine, a heterocyclic compound containing both an amine and an ether functional group, is a highly sought-after building block in modern chemical design. biosynce.comwikipedia.org Its inclusion in a molecule can enhance desirable properties such as water solubility and metabolic stability, which are critical for the development of effective drugs. biosynce.comnih.gov The morpholine ring is a common feature in numerous approved medications, underscoring its importance in the pharmaceutical industry. nih.gov
The unique structural and chemical characteristics of morpholine, including its ability to act as a base and its polarity, allow for fine-tuning of a molecule's interaction with biological targets. biosynce.com This can lead to improved potency and selectivity of drugs. biosynce.com The versatility of the morpholine moiety has established it as a "privileged structure" in medicinal chemistry, signifying its frequent appearance in biologically active compounds. nih.govresearchgate.net
Importance of 3-Methoxy-4-(morpholin-4-yl)aniline as a Versatile Synthetic Intermediate and Research Probe
This compound emerges as a significant compound at the intersection of aniline and morpholine chemistry. Its structure, featuring a methoxy (B1213986) group and a morpholine ring attached to an aniline core, provides a unique combination of chemical properties. This makes it a valuable intermediate in the synthesis of more complex molecules for various research applications. The presence of multiple functional groups allows for a range of chemical transformations, enabling chemists to build upon its scaffold to create novel compounds.
The specific arrangement of the methoxy and morpholine substituents on the aniline ring influences the electronic properties and reactivity of the molecule. This makes this compound a useful research probe for investigating biological processes and for the early stages of drug discovery. While detailed research findings on this specific compound are part of ongoing scientific exploration, its constituent parts point to its potential as a key player in the development of new chemical entities.
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| CAS Number | Not widely available |
| SMILES String | COC1=C(N2CCOCC2)C=CC(N)=C1 |
| InChI Key | BRTDKJDVVFXVQK-UHFFFAOYSA-N |
Synthetic Pathways to this compound Explored
The synthesis of this compound, a significant chemical intermediate, involves a series of strategic organic reactions. This article delves into the primary synthetic methodologies for this compound and its analogues, focusing on the functionalization of the core aniline ring, the introduction of the morpholine moiety, and the incorporation of the methoxy group.
Strategies for Core Aniline Ring Functionalization
The construction of the functionalized aniline core is a critical phase in the synthesis of this compound. This typically involves the careful orchestration of precursor synthesis and subsequent chemical transformations.
Precursor Synthesis and Derivatization Approaches
The journey towards this compound often commences with readily available starting materials that are systematically modified. For instance, a common precursor strategy involves utilizing substituted nitrobenzene (B124822) derivatives. A patent describes a method starting with 3-nitro-4-chloro-benzoic acid, which is reacted with aniline to form 3-nitro-4-chlorobenzanilide. google.com This intermediate then undergoes further reactions to introduce the desired functional groups. google.com Another approach begins with 3-methoxy-4-hydroxybenzoic acid, which is first esterified and then alkylated. nih.gov These initial steps are crucial for setting the stage for the subsequent introduction of the morpholine and the eventual formation of the aniline group.
Role of Nitro Group Reduction in Aniline Formation
A pivotal step in many synthetic routes to aromatic amines, including this compound, is the reduction of a nitro group. youtube.com This transformation is fundamental as the nitro group is often introduced to direct the position of other substituents on the aromatic ring and is then converted to the essential amine functionality. youtube.com
A variety of reducing agents can be employed for this purpose. Classic methods include the use of hydrogen gas with a palladium on carbon (H2/Pd-C) catalyst or iron metal in the presence of an acid like hydrochloric acid (Fe/HCl). youtube.com For example, the synthesis of 3-fluoro-4-morpholinoaniline, an analogue, involves the reduction of the nitro group in 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) using iron powder and ammonium (B1175870) chloride. researchgate.net Similarly, a synthesis of bosutinib (B1684425), a complex molecule containing a related aniline moiety, utilizes powdered iron and ammonium chloride for the reduction of a nitro intermediate. nih.gov The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org
Introduction of the Morpholine Moiety
The incorporation of the morpholine ring onto the aromatic scaffold is a key step that defines the final compound. This is typically achieved through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Pathways for Heterocycle Incorporation
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as morpholine, onto an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, often a halogen. masterorganicchemistry.comlibretexts.orglibretexts.org
In the synthesis of analogues like 3-fluoro-4-morpholinoaniline, morpholine displaces a fluorine atom on a 1,2-difluoro-4-nitrobenzene ring. researchgate.net The electron-withdrawing nitro group facilitates this substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org This general principle is widely applicable in the synthesis of various morpholine-substituted anilines. The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and purity of the desired product.
Methoxy Group Introduction Methodologies
The final key structural feature of this compound is the methoxy group. Its introduction can be accomplished through various etherification strategies.
Ullmann-type Reactions in Aryl Ether Synthesis
While direct information on the use of Ullmann-type reactions for the specific synthesis of this compound is not prevalent in the provided search results, this class of reactions represents a classical and viable method for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or alkoxide. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDKJDVVFXVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620355 | |
| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482308-06-5 | |
| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxy 4 Morpholin 4 Yl Aniline and Analogues
Optimization of Reaction Conditions for Research Scale Synthesis
The preparation of 3-methoxy-4-(morpholin-4-yl)aniline on a laboratory scale commonly proceeds through a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. A plausible and frequently employed route starts with the reaction of a suitably substituted nitroaromatic compound, such as 4-chloro-2-nitroanisole, with morpholine (B109124). This initial step yields the intermediate, 4-(2-methoxy-4-nitrophenyl)morpholine. The subsequent reduction of the nitro group furnishes the desired this compound. The efficiency of this synthetic sequence is highly dependent on the careful optimization of the reaction conditions for each step.
For the initial SNAr step, several parameters can be varied to maximize the yield of the morpholine-substituted nitroarene intermediate. These include the choice of solvent, the type and amount of base, and the reaction temperature. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are often employed to facilitate the substitution reaction. The selection of the base is also critical, with common choices including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and organic bases like triethylamine (B128534) (TEA).
The subsequent reduction of the nitro group is another critical step where optimization is key. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere are frequently used. Other reduction methods include the use of metals in acidic media, like iron in acetic acid or tin(II) chloride in hydrochloric acid. The choice of solvent for the reduction can also influence the reaction's efficiency, with alcohols like methanol (B129727) or ethanol (B145695) being common options.
To illustrate the impact of these variables, a representative optimization table for the SNAr reaction is presented below. It is important to note that this data is illustrative of a typical optimization process for analogous reactions, as specific research findings for the direct optimization of this compound synthesis are not extensively published.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 100 | 12 | 75 |
| 2 | DMSO | K₂CO₃ | 100 | 12 | 82 |
| 3 | ACN | K₂CO₃ | 80 | 24 | 65 |
| 4 | DMSO | Na₂CO₃ | 100 | 12 | 78 |
| 5 | DMSO | TEA | 100 | 24 | 55 |
| 6 | DMSO | K₂CO₃ | 120 | 8 | 85 |
Similarly, the optimization of the nitro group reduction can be tabulated to identify the most effective conditions.
| Entry | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂, Pd/C (5 mol%) | Methanol | 25 | 12 | 92 |
| 2 | H₂, Pt/C (5 mol%) | Methanol | 25 | 12 | 88 |
| 3 | Fe, NH₄Cl | Ethanol/Water | 80 | 6 | 85 |
| 4 | SnCl₂·2H₂O | Ethanol | 70 | 4 | 90 |
| 5 | H₂, Pd/C (5 mol%) | Ethyl Acetate (B1210297) | 25 | 18 | 95 |
Considerations for Scalable Synthesis in Chemical Research
Transitioning a synthetic route from a research-scale to a larger, scalable process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound and its analogs, several key factors must be considered.
Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become paramount on a larger scale. While a solvent like DMSO might provide excellent results in the laboratory, its high boiling point and potential for difficult removal might make it less suitable for large-scale production compared to lower-boiling solvents like acetonitrile or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is also a more environmentally friendly option. Similarly, while potent but expensive catalysts may be acceptable for small-scale synthesis, more cost-effective alternatives are often sought for scale-up.
Thermal Management: Exothermic reactions, such as nitrations or some reduction methods, require careful monitoring and control of the reaction temperature. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to runaway reactions if not properly managed. The use of jacketed reactors with controlled heating and cooling systems is essential. The order and rate of reagent addition can also be critical in managing the reaction exotherm.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction with large volumes of solvent or chromatography, can become cumbersome and inefficient at a larger scale. For instance, the use of palladium on carbon in catalytic hydrogenations necessitates a filtration step to remove the catalyst. On a large scale, this requires specialized filtration equipment to be performed safely and efficiently. The choice of crystallization as a final purification step is often preferred for its scalability and ability to provide a high-purity product. The selection of an appropriate crystallization solvent or solvent system is therefore a critical development step.
Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is crucial before attempting a scale-up. This includes understanding the thermal stability of all compounds and potential for hazardous by-product formation. For instance, nitro-containing intermediates can be energetic and require careful handling.
In the context of synthesizing analogs of this compound, such as those produced via Buchwald-Hartwig amination, specific considerations for this reaction class apply. These reactions often use air-sensitive catalysts and require an inert atmosphere. While manageable on a small scale with techniques like Schlenk lines, scaling up requires robust, well-sealed reactor systems capable of maintaining an inert atmosphere for extended periods.
By carefully considering these factors, a synthetic route developed in a research setting can be successfully and safely scaled up to produce larger quantities of this compound and its analogs for further chemical research and development.
Chemical Reactivity and Derivatization Strategies of 3 Methoxy 4 Morpholin 4 Yl Aniline
Reactivity of the Aniline (B41778) Amine Group
The primary aromatic amine group is a key center of reactivity in 3-Methoxy-4-(morpholin-4-yl)aniline, enabling a range of important chemical transformations.
Diazotization Reactions and Formation of Diazonium Salts
Primary arylamines, such as this compound, readily react with nitrous acid (HNO₂) to form stable arenediazonium salts. libretexts.org This process, known as diazotization, typically involves treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. ijirset.comcuhk.edu.hk The presence of the electron-donating methoxy (B1213986) and morpholino groups on the benzene (B151609) ring can influence the rate and stability of the diazotization process. quora.com
The general reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Subsequent Substitution Reactions of Diazonium Intermediates
Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen group (N₂) is an excellent leaving group, which can be replaced by a wide variety of nucleophiles. This allows for the introduction of a range of functional groups onto the aromatic ring that are not easily introduced by direct electrophilic aromatic substitution. libretexts.org
Table 1: Examples of Substitution Reactions of Aryl Diazonium Salts
| Reagent | Product |
| CuCl/HCl | Aryl chloride |
| CuBr/HBr | Aryl bromide |
| CuCN/KCN | Aryl nitrile |
| KI | Aryl iodide |
| H₃PO₂ | Arene (reduction) |
| H₂O, heat | Phenol |
Azo Coupling Reactions for Dye Synthesis
One of the most significant applications of diazonium salts is their use in azo coupling reactions to produce brightly colored azo compounds, which are widely used as dyes. libretexts.orglibretexts.org The diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and other arylamines, in what is a classic example of electrophilic aromatic substitution. libretexts.orglibretexts.org The reaction is typically carried out in a solution with controlled pH. nih.gov The extended conjugation of the resulting Ar-N=N-Ar' system is responsible for the absorption of light in the visible region, leading to their characteristic colors. libretexts.orgcuhk.edu.hk The specific color of the dye can be fine-tuned by the choice of the coupling component and the substituents on both aromatic rings. cuhk.edu.hkunb.ca
Reduction Reactions of Diazonium Salts
Diazonium salts can also be reduced to reform an aromatic C-H bond, effectively removing the amino group from the ring. A common reagent for this transformation is hypophosphorous acid (H₃PO₂). This reaction is synthetically useful when an amino group is used to direct the substitution pattern on an aromatic ring and is no longer needed in the final product. libretexts.org
Aromatic Ring Reactivity
The substituents on the benzene ring of this compound significantly influence its reactivity towards aromatic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution Potential
Electrophilic Aromatic Substitution:
The aniline amine group (-NH₂), the methoxy group (-OCH₃), and the morpholino group are all strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). libretexts.org This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the reaction. The high reactivity of arylamines towards electrophiles can sometimes lead to multiple substitutions and side reactions. libretexts.org Therefore, it is often necessary to protect the amine group, for instance, by acetylation to form an amide. This moderates the activating effect and allows for more controlled substitution. libretexts.orglibretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I).
Nitration: Introduction of a nitro group (-NO₂).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, Friedel-Crafts reactions often fail with anilines due to the Lewis acid catalyst complexing with the basic amine group. libretexts.org
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgscranton.edu The electron-donating nature of the methoxy and morpholino groups in this compound would generally make the ring less susceptible to nucleophilic attack. However, if a good leaving group (like a halogen) were present on the ring, particularly ortho or para to a strongly electron-withdrawing group (which is not the case in the parent compound), SNA could be possible. libretexts.org The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Oxidation Reactions Leading to Quinone Derivatives
The oxidation of aniline derivatives can lead to the formation of quinone or quinone-imine structures. The electron-donating nature of the methoxy and morpholino substituents on the aromatic ring of this compound makes it susceptible to oxidation. The oxidation process typically involves the removal of electrons from the aromatic system, often initiated at the electron-rich positions.
While direct oxidation of this compound to a stable quinone is complex, related phenolic compounds can be oxidized to quinones. nih.gov The oxidation of phenols often proceeds through a phenoxonium ion intermediate. nih.gov For anilines, an analogous mechanism can be proposed where the amino group is oxidized. The oxidation of catechols, which are structurally related to the potential di-hydroxylated form of the aniline, can lead to the formation of ortho-quinones. researchgate.net These ortho-quinones can sometimes tautomerize to form more stable para-quinomethanes, especially when cyclization is sterically hindered. researchgate.net
Electrochemical methods have been successfully employed for the oxidation of polycyclic aromatic phenols to polycyclic aromatic quinones, representing a green alternative to chemical oxidants. nih.gov Such methods could potentially be adapted for the oxidation of substituted anilines like this compound. The reaction pathway and the final quinone product (ortho- or para-quinone) are heavily influenced by the substitution pattern on the aromatic ring. nih.gov
Reduction Reactions for Further Modification
Reduction reactions are crucial for modifying derivatives of this compound. For instance, if a nitro group were present on the aromatic ring (as in the precursor Morpholine (B109124), 4-(3-methoxy-4-nitrophenyl)-), it could be reduced to the primary amine of the title compound. ontosight.ai This transformation is a standard procedure in the synthesis of aromatic amines.
Furthermore, derivatives synthesized from this compound can undergo reduction. For example, quinone derivatives formed via oxidation can be reduced back to the corresponding hydroquinones. Schiff bases, formed by the condensation of the aniline with carbonyl compounds, possess an imine (>C=N-) bond. This imine bond can be selectively reduced to a secondary amine linkage, providing a route to more flexible and diverse molecular scaffolds.
Role of the Morpholine Moiety in Compound Reactivity
The morpholine moiety plays a significant role in the chemical reactivity and properties of this compound. Morpholine itself is a saturated heterocyclic ring that is a common feature in many biologically active compounds. taylorandfrancis.comjchemrev.comresearchgate.net
Key influences of the morpholine ring include:
Electronic Effects: The nitrogen atom of the morpholine ring is directly attached to the benzene ring. Its lone pair of electrons can participate in resonance, donating electron density into the aromatic system. This electron-donating effect activates the ring, making it more susceptible to electrophilic substitution reactions and influencing the regioselectivity of these reactions.
Steric Hindrance: The bulky nature of the morpholine ring can sterically hinder reactions at the adjacent position on the aromatic ring. This can direct incoming reagents to other available positions.
Solubility and Physical Properties: The morpholine ring, with its ether linkage and nitrogen atom, can participate in hydrogen bonding, which generally influences the solubility and other physical properties of the molecule. taylorandfrancis.com
In many drug molecules, the morpholine scaffold provides metabolic stability and facilitates interactions with biological targets like enzymes through hydrogen bonding. taylorandfrancis.com
Synthesis of Advanced Chemical Structures Utilizing this compound
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of various heterocyclic structures.
Quinazolines: Quinazoline (B50416) derivatives are an important class of N-heterocycles. organic-chemistry.org They can be synthesized from 2-amino-substituted anilines. Using this compound, one common strategy involves a reaction with a one-carbon source, such as formamide (B127407) or an orthoester, to form the pyrimidine (B1678525) ring of the quinazoline system. organic-chemistry.org Copper-catalyzed reactions of o-bromobenzamides with amides also yield quinazolinones. organic-chemistry.org Another approach involves the reaction of the aniline with 2-aminobenzaldehydes or 2-aminobenzophenones, which can be catalyzed by molecular iodine. organic-chemistry.org
Quinolines: The synthesis of quinolines often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Combes synthesis) or with glycerol (B35011) under acidic, oxidizing conditions (Skraup synthesis). For this compound, reaction with an appropriate three-carbon unit, followed by cyclization and aromatization, would lead to the formation of a substituted quinoline (B57606) ring system. Multi-step reactions starting from substituted anilines can produce a variety of functionalized quinoline derivatives. nih.gov
Triazines: 1,3,5-Triazines (s-triazines) are readily synthesized from anilines by reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com The chlorine atoms on cyanuric chloride are highly reactive and can be sequentially substituted by nucleophiles. The primary amine of this compound can act as a nucleophile to displace one of the chlorine atoms, thereby incorporating the aniline moiety into the triazine ring. mdpi.com Further substitution with other amines or nucleophiles allows for the creation of a library of diversely substituted triazine derivatives. globalscitechocean.com
Triazoles: The synthesis of triazole derivatives from anilines typically involves the diazotization of the primary amino group, followed by a coupling reaction. researchgate.net For this compound, treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a diazonium salt. This reactive intermediate can then undergo cycloaddition reactions with various partners. For instance, reaction with active methylene (B1212753) compounds followed by cyclization can lead to 1,2,3-triazoles. Alternatively, reactions of aniline-derived hydrazines can lead to 1,2,4-triazoles. ijpsr.inforesearchgate.net
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (>C=N-). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. acta.co.inijstr.org This reaction is often reversible and can be catalyzed by either an acid or a base. acta.co.in
This compound, with its primary amino group, readily undergoes condensation with a wide variety of carbonyl compounds to form Schiff bases. acta.co.inscience.govidosr.org The reaction is generally carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like methanol (B129727) or ethanol (B145695). acta.co.inijstr.org
The resulting Schiff bases are versatile ligands capable of coordinating with various metal ions through the imine nitrogen and other potential donor atoms in the molecule, forming stable metal complexes. acta.co.inijstr.org
Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis
| Carbonyl Compound | Resulting Schiff Base Type |
|---|---|
| Substituted Benzaldehydes | Aromatic Aldimine |
| Salicylaldehyde | Hydroxylated Aromatic Aldimine |
| Aliphatic Ketones | Aliphatic Ketimine |
| Acetophenone | Aromatic Ketimine |
Generation of Compounds for Specific Research Applications (e.g., Enzyme Substrates)
The structural features of this compound make it an attractive scaffold for the synthesis of molecules designed to interact with biological systems. The primary aromatic amine group is a key handle for a variety of chemical transformations, allowing for the attachment of this moiety to other molecular fragments to generate compounds for specific research purposes, including the development of enzyme substrates and inhibitors.
One of the most prominent applications of anilines with similar substitution patterns is in the development of kinase inhibitors. For instance, the core structure of bosutinib (B1684425), a tyrosine kinase inhibitor, incorporates a substituted aniline moiety. While not directly this compound, the synthesis of bosutinib and its analogues demonstrates how such anilines are critical for creating compounds that can fit into the ATP-binding pocket of kinases. nih.govsigmaaldrich.comresearchgate.netsigmaaldrich.commdpi.com The general strategy involves the reaction of the aniline's amino group with a suitable electrophilic partner on a core heterocyclic scaffold, such as a quinoline or quinazoline. This highlights the potential of this compound as a building block for the synthesis of novel kinase inhibitors for research into cancer and other diseases driven by aberrant kinase activity.
The development of enzyme substrates, particularly those that produce a fluorescent or colorimetric signal upon cleavage, is another significant area where this compound could be employed. Fluorogenic substrates are invaluable tools for high-throughput screening (HTS) campaigns aimed at discovering new enzyme inhibitors. nih.govnih.gov These substrates typically consist of a fluorophore whose fluorescence is quenched by a nearby quenching group. Enzymatic cleavage of a specific bond separates the fluorophore from the quencher, resulting in a detectable increase in fluorescence.
The primary amine of this compound can be readily acylated or otherwise modified to link it to a fluorophore or a quencher. For example, it could be acylated with a molecule containing a fluorophore, and this derivative could then be further modified to include a substrate recognition motif for a specific enzyme and a quencher. Upon enzymatic action, the this compound-fluorophore conjugate would be released, leading to a measurable signal. The morpholine and methoxy substituents can influence the solubility, cell permeability, and electronic properties of the resulting substrate, potentially enhancing its performance in cell-based assays. google.com
While specific examples of this compound being used as a core for a commercially available or widely published enzyme substrate are not readily found in the literature, the principles of fluorogenic substrate design strongly support its potential in this area. nih.govresearchgate.net The synthesis of such a substrate would likely involve a multi-step process, starting with the functionalization of the aniline nitrogen, followed by the attachment of the enzymatic target sequence and the quencher.
The versatility of this compound as a building block is further underscored by its potential use in the generation of diverse chemical libraries for screening against a wide range of biological targets. scienceintheclassroom.org High-throughput synthesis methodologies can be applied to rapidly generate a multitude of derivatives from this starting material, which can then be screened to identify compounds with desired biological activities.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.
NMR spectroscopy serves as a cornerstone for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity.
Proton NMR (¹H NMR) would be the initial and one of the most informative experiments conducted on 3-Methoxy-4-(morpholin-4-yl)aniline. This technique identifies all unique proton environments within the molecule and, through spin-spin coupling, reveals the connectivity between adjacent protons.
For this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the morpholine (B109124) ring. The chemical shifts (δ) of the aromatic protons would provide insight into the electronic effects of the methoxy and morpholino substituents on the aniline (B41778) ring. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, the coupling patterns (e.g., doublets, triplets, multiplets) and their corresponding coupling constants (J values) would be crucial in establishing the substitution pattern on the aromatic ring and the connectivity within the morpholine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic-H | 6.5 - 7.0 | m | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Morpholine (-CH₂-N-) | 2.9 - 3.2 | t | 4H |
| Morpholine (-CH₂-O-) | 3.7 - 3.9 | t | 4H |
| Amine (-NH₂) | Broad s | 2H |
Note: This table represents predicted values and would require experimental verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis.
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
The ¹³C NMR spectrum would be expected to show signals for the carbon atoms of the aromatic ring, the methoxy carbon, and the two distinct types of carbon atoms in the morpholine ring. The chemical shifts of the aromatic carbons would further elucidate the electronic influence of the substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-H | 110 - 125 |
| Aromatic C-C | 115 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
| Morpholine (-CH₂-N-) | 50 - 55 |
| Morpholine (-CH₂-O-) | 65 - 70 |
Note: This table represents predicted values and would require experimental verification.
Advanced NMR Techniques for Stereochemical and Conformational Analysis.
To gain a more profound understanding of the three-dimensional structure of this compound, advanced NMR techniques would be indispensable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would definitively establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would be instrumental in unambiguously assigning all proton and carbon signals. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule, particularly the orientation of the morpholine ring relative to the aniline ring.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This measurement is critical for confirming the elemental composition of the molecule. The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₁₁H₁₆N₂O₂, providing unequivocal validation of the compound's identity.
Electrospray Ionization (ESI) Mass Spectrometry.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a fine needle. This method typically produces protonated molecules [M+H]⁺, which allows for the straightforward determination of the molecular weight. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion, and the analysis of its fragmentation pattern under tandem mass spectrometry (MS/MS) conditions could provide further structural information by identifying characteristic fragment ions.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. This technique provides detailed information about the connectivity of atoms within a molecule. In the analysis of this compound, MS/MS can be employed to confirm its molecular weight and deduce its fragmentation pathways, which are characteristic of its structure.
While specific MS/MS fragmentation data for this compound is not extensively detailed in the public literature, the fragmentation patterns of structurally similar compounds can provide valuable insights. For instance, studies on related aniline derivatives often show characteristic cleavages at the C-N bonds and within the heterocyclic ring. nih.gov The fragmentation of the morpholine ring and the cleavage of the bond between the aniline ring and the morpholine nitrogen are expected fragmentation pathways.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Postulated Neutral Loss/Fragment Structure |
| 209.13 (M+H)⁺ | 178.11 | Loss of CH₃O |
| 209.13 (M+H)⁺ | 151.09 | Cleavage of the morpholine ring |
| 209.13 (M+H)⁺ | 122.07 | Loss of the morpholine ring |
This table is predictive and based on general fragmentation patterns of similar compounds.
Applications in Degradation Product Identification
Forced degradation studies are a critical component of pharmaceutical development, designed to identify potential degradation products that may form under various stress conditions such as acid or base hydrolysis, oxidation, heat, and light exposure. nih.gov The identification of these degradants is crucial for understanding the stability of a drug substance and for developing stable formulations.
The combination of liquid chromatography (LC) with MS/MS is a highly effective method for separating and identifying degradation products. mdpi.comnih.gov In the case of this compound, this approach would allow for the separation of the parent compound from any impurities or degradants formed. Subsequent MS/MS analysis of each separated component would provide structural information, enabling their identification. For example, hydrolysis might lead to the cleavage of the ether or the morpholine ring, while oxidation could introduce hydroxyl groups or other oxidative modifications to the molecule. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Characterization of Functional Groups and Vibrational Modes
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable techniques for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-O (Ether) | Asymmetric Stretching | 1200-1275 |
| C-N (Aromatic Amine) | Stretching | 1250-1360 |
| C-O-C (Morpholine) | Stretching | 1070-1150 |
This table is predictive and based on general IR correlation tables and data from similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation in the molecule.
The structure of this compound contains a substituted benzene (B151609) ring, which is a chromophore that absorbs in the UV region. The presence of the methoxy and morpholinyl groups, both containing non-bonding electrons, act as auxochromes, which can shift the λmax to longer wavelengths and increase the intensity of the absorption. The electronic transitions observed are typically π → π* and n → π* transitions. slideshare.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol (B145695) | ~240-260 | π → π |
| Ethanol | ~290-320 | n → π |
This table is predictive and based on UV-Vis data for similar aromatic amines and substituted benzenes.
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for this purpose. ptfarm.pl
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, flow rate, and detector wavelength (typically set at the λmax determined by UV-Vis spectroscopy), a high-resolution separation of this compound from its impurities and potential degradation products can be achieved. nih.gov Method validation would include assessing parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the results. researchgate.net
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
This table provides a typical starting point for method development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying the amount of this compound in a sample. chromatographyonline.com As a robust analytical technique, HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. thermofisher.com For aniline and its derivatives, which can be polar and thermolabile, HPLC is often a superior alternative to Gas Chromatography as it typically does not require a derivatization step. chromatographyonline.comthermofisher.com
In a typical HPLC analysis of an aniline derivative, a reversed-phase column, such as a C18 column, is often employed. chromatographyonline.com The mobile phase composition is optimized to achieve effective separation. For instance, a mixture of an organic solvent like acetonitrile and an aqueous buffer is common. sielc.com The detection is frequently carried out using a UV detector, as aromatic compounds like this compound exhibit strong UV absorbance. chromatographyonline.com
The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. The precision and accuracy of the method are critical and are established through validation studies. researchgate.net
Table 1: Typical HPLC Parameters for Aniline Derivative Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18, 3 µm, 3 x 150 mm chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) sielc.comresearchgate.net |
| Detection | UV Absorbance (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table represents typical starting conditions for method development and may require optimization for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. epa.gov While HPLC is often preferred for polar aniline derivatives to avoid derivatization, GC can be employed for the analysis of this compound, particularly for identifying any volatile impurities or related substances. chromatographyonline.com For successful GC analysis of anilines, which can be prone to erratic responses, careful column selection and frequent maintenance are necessary. epa.gov
A typical GC system for this purpose would consist of a gas chromatograph equipped with a specific detector, such as a Nitrogen-Phosphorus Detector (NPD), which offers good selectivity for nitrogen-containing compounds, or a Flame Ionization Detector (FID). epa.gov A fused silica (B1680970) capillary column, such as one coated with SE-54, is often used for the separation. epa.gov The identification of compounds is based on their retention time, which is the time it takes for the analyte to pass through the column. For confirmation, a second column with a different stationary phase can be used. epa.gov
Table 2: Illustrative GC Conditions for Aniline Analysis
| Parameter | Example Condition |
| Instrument | Gas Chromatograph with NPD or FID epa.gov |
| Column | SE-54 fused silica capillary, 30 m x 0.25 mm epa.gov |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector Temperature | 300 °C |
Note: These conditions are illustrative and would need to be optimized for the specific analysis of this compound and its potential volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This hybrid technique is exceptionally useful for the analysis of complex mixtures and the definitive identification of compounds like this compound. nih.gov Commercial suppliers of this compound often provide LC-MS data as part of their quality documentation. bldpharm.com
In an LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. For aniline derivatives, electrospray ionization (ESI) in positive ion mode is a common choice, as it is effective for ionizing polar molecules. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details. nih.govnih.gov
LC-MS/MS methods can be developed for the simultaneous analysis of multiple aromatic amines in various matrices. nih.gov These methods offer excellent linearity and low limits of detection, making them suitable for trace-level analysis. nih.gov
Table 3: Representative LC-MS Parameters
| Parameter | Typical Setting |
| Liquid Chromatograph | HPLC or UPLC system |
| Column | C18 or other suitable reversed-phase column nih.gov |
| Mobile Phase | Acetonitrile/water with formic acid or ammonium acetate (B1210297) sielc.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) nih.gov |
Reversed-Phase Thin Layer Chromatography (RP-TLC) in Lipophilicity Parameter Determination
Reversed-Phase Thin Layer Chromatography (RP-TLC) is a valuable and straightforward technique for determining the lipophilicity of a compound, a critical parameter in drug design and discovery. nih.gov Lipophilicity influences a compound's solubility, absorption, distribution, and metabolism. nih.gov RP-TLC is a planar chromatographic technique where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. chromatographyonline.com
To determine the lipophilicity of this compound, the compound is spotted onto an RP-TLC plate and developed with a series of mobile phases containing different proportions of an organic modifier (e.g., acetone (B3395972) or 1,4-dioxane) and an aqueous buffer. nih.gov The retardation factor (Rf) is measured for each mobile phase composition. The RM value is then calculated using the formula: RM = log((1/Rf) - 1). By extrapolating the RM values to a 0% concentration of the organic modifier, the RM0 value is obtained, which is a measure of lipophilicity. nih.gov This experimentally determined value can be correlated with calculated log P values. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined, revealing the exact structure of the molecule in the solid state. This information is crucial for confirming the compound's identity and for computational modeling studies.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For aniline (B41778) and its derivatives, DFT calculations, often using the B3LYP functional, have been shown to provide reliable results that correlate well with experimental data. researchgate.net The geometry optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. This process provides detailed information on bond lengths, bond angles, and dihedral angles.
Studies on related aniline compounds have demonstrated that DFT methods can accurately reproduce experimental structural features. researchgate.net For instance, in a study of 4-Methoxy-N-(3-phenylallylidene) aniline, the B3LYP method with a 6-31G++ basis set was used to reproduce the geometry and structural features observed in the crystal structure. researchgate.net This approach allows for a detailed understanding of how the methoxy (B1213986) and morpholino groups influence the geometry of the aniline ring in 3-Methoxy-4-(morpholin-4-yl)aniline.
Selection and Impact of Basis Sets (e.g., 6-31G, 6-311G(d))*
The choice of basis set is a critical aspect of quantum chemical calculations, as it dictates the flexibility of the mathematical functions used to represent the electron orbitals. Common basis sets include Pople-style basis sets like 6-31G* and 6-311G(d). The addition of polarization functions (indicated by *) and diffuse functions is important for accurately describing the electronic distribution, especially in molecules with heteroatoms like oxygen and nitrogen.
For aniline derivatives, basis sets such as 6-31G(d) and 6-311++G(d,p) have been successfully used in conjunction with DFT and HF methods. researchgate.netirjweb.com A study on a triazine derivative, for example, utilized the B3LYP method with the 6-311++G(d,p) basis set to calculate the optimized molecular geometry and electronic properties. irjweb.com The selection of a larger basis set generally leads to more accurate results, albeit at a higher computational cost. For instance, in the study of 4-Methoxy-N-(3-phenylallylidene) aniline, the 6-31G* basis set was used with both HF and B3LYP methods to obtain the optimized structure and vibrational frequencies. researchgate.net
Molecular Orbital Theory and Frontier Molecular Orbitals
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is essential for understanding chemical bonding and reactivity.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. irjweb.com
For related compounds, DFT calculations at the B3LYP/6-31G(d) level have been used to determine HOMO and LUMO energy levels. researchgate.net These calculations provide valuable data on the electronic transitions within the molecule. For instance, in a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high chemical reactivity. irjweb.com
Correlation with Chemical Reactivity and Electronic Properties
The energies of the HOMO and LUMO and the HOMO-LUMO gap are directly correlated with a molecule's reactivity and electronic properties. A small HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
Global reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can be derived from the HOMO and LUMO energies. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. For example, a large HOMO-LUMO gap is associated with high chemical hardness and kinetic stability. researchgate.net The analysis of frontier molecular orbitals is also crucial for designing materials with specific electronic properties, such as those used in organic electronics. researchgate.netkoreascience.kr
Data Tables
Table 1: Computational Methods and Basis Sets Used for Aniline Derivatives
| Compound Studied | Computational Method | Basis Set | Reference |
| Aniline Derivatives | DFT (B3LYP, BLYP), HF | 6-31G(d) | researchgate.net |
| 4-Methoxy-N-(3-phenylallylidene) aniline | DFT (B3LYP) | 6-31G++ | researchgate.net |
| 4-Methoxy-N-(3-phenylallylidene) aniline | HF, DFT (B3LYP) | 6-31G* | researchgate.net |
| Triazine Derivative | DFT (B3LYP) | 6-311++G(d,p) | irjweb.com |
| Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles | DFT (B3LYP) | 6-31G(d) | researchgate.net |
Table 2: Calculated HOMO, LUMO, and Energy Gap for Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method/Basis Set | Reference |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) | irjweb.com |
| A Diindolocarbazole | -7.0 | -1.314 | 5.686 | B3LYP/6-31G(d) | researchgate.net |
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding and predicting the chemical reactivity of a molecule. It illustrates the charge distribution on the molecular surface, providing a guide to how the molecule will interact with other chemical species, particularly charged reactants. uni-muenchen.de The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electron cloud. uni-muenchen.de This potential is then mapped onto the molecule's electron density surface using a color-coded scheme to visualize regions of varying electron density. uni-muenchen.deresearchgate.net
Key Interpretations of MEP Surfaces:
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential. They are electron-rich and represent the most likely sites for electrophilic attack. researchgate.netnih.gov These regions are often associated with the lone pairs of electronegative atoms.
Blue Regions: This color signifies areas of positive electrostatic potential. These are electron-poor regions and are susceptible to nucleophilic attack. researchgate.netnih.gov
Green Regions: These areas represent neutral or near-zero potential, having a character intermediate between the positive and negative regions. researchgate.net
For this compound, an MEP analysis would predict the most reactive sites. Based on its structure, the primary aniline nitrogen (NH2), the morpholine (B109124) nitrogen, and the oxygen atoms of the methoxy and morpholine groups are expected to be the most electron-rich areas. Therefore, the MEP surface would likely show strong negative potential (red/yellow) around these heteroatoms, identifying them as the primary centers for electrophilic attack. Conversely, the hydrogen atoms of the amine group and potentially some aromatic protons would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.netnih.gov The analysis of MEP surfaces is a fundamental step in rationalizing intermolecular interactions and predicting reaction pathways. researchgate.netbohrium.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. rsc.org This analysis provides a quantitative measure of the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization.
In the case of this compound, NBO analysis would be expected to reveal several key hyperconjugative interactions. Significant delocalization would likely occur from:
The lone pair of the aniline nitrogen (n(N)) to the antibonding π* orbitals of the benzene (B151609) ring.
The lone pair of the morpholine nitrogen (n(N)) to the antibonding σ* orbitals of adjacent C-C and C-H bonds.
The lone pairs of the oxygen atoms (n(O)) to adjacent antibonding σ* orbitals.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N(Aniline) | π* (C-C) Aromatic | High | n → π |
| LP (1) N(Morpholine) | σ (C-C) Ring | Moderate | n → σ |
| LP (1) O(Methoxy) | σ (C-Aromatic) | Moderate | n → σ |
| LP (1) O(Morpholine) | σ (C-C) Ring | Moderate | n → σ* |
| This table is illustrative and shows the expected types of interactions and their relative strengths for this compound. |
Prediction of Chemical Reactivity Parameters (e.g., Chemical Hardness, Electronegativity, Fukui Functions)
The chemical reactivity of a molecule can be quantified using a set of global and local descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters, often calculated using DFT, provide insight into the molecule's stability and propensity to react. researchgate.net
Global Reactivity Descriptors: The energies of the HOMO and LUMO are fundamental to this analysis. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. From these, several key parameters are derived:
Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO, this value is an indicator of molecular stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. sigmaaldrich.com
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap and are more reactive. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons, calculated as ω = χ² / (2η). A higher value indicates a better electrophile. researchgate.net
| Parameter | Formula | Significance |
| Energy Gap | ΔE = E_LUMO - E_HOMO | Index of chemical reactivity and stability. sigmaaldrich.com |
| Electronegativity | χ = (I + A) / 2 | Power to attract electrons. researchgate.net |
| Chemical Hardness | η = (I - A) / 2 | Resistance to charge transfer. researchgate.net |
| Electrophilicity Index | ω = χ² / (2η) | Capacity to accept electrons. researchgate.net |
Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, Fukui functions identify the most reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. sigmaaldrich.com
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
f-(r): Predicts sites for electrophilic attack (where an electron is removed).
f0(r): Predicts sites for radical attack.
For this compound, Fukui function analysis would likely identify the nitrogen and oxygen atoms as the primary sites for electrophilic attack (highest f-(r) values), while certain carbon atoms on the aromatic ring might be more susceptible to nucleophilic attack (highest f+(r) values). sigmaaldrich.com
Theoretical Prediction and Correlation with Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental data. By calculating theoretical spectra, researchers can confirm structural assignments and understand the electronic and vibrational nature of the molecule.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method computes the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
By comparing the theoretically calculated ¹H and ¹³C NMR spectra with experimental data, one can validate the optimized molecular structure and assign the observed peaks with high confidence. For this compound, the GIAO method would predict distinct chemical shifts for the aromatic protons, the methoxy group protons, and the non-equivalent protons of the morpholine ring. Similarly, it would predict the shifts for all unique carbon atoms in the molecule. Discrepancies between calculated and experimental values are expected due to solvent effects and the inherent approximations in the computational method, but a strong linear correlation is generally observed. nih.gov
| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
| Aromatic C-H | 6.0 - 7.5 | 110 - 150 |
| Methoxy (-OCH₃) | 3.5 - 4.0 | 55 - 60 |
| Morpholine (-CH₂-N-) | 2.8 - 3.2 | 45 - 55 |
| Morpholine (-CH₂-O-) | 3.6 - 4.0 | 65 - 70 |
| Aromatic C-N | N/A | 140 - 150 |
| Aromatic C-O | N/A | 150 - 160 |
| This table presents typical, generalized chemical shift ranges for the functional groups present in the molecule. |
Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions of the optimized molecular geometry. These calculations yield a set of harmonic vibrational frequencies and their corresponding IR intensities. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, these frequencies are typically multiplied by a scaling factor, which is specific to the level of theory and basis set used (e.g., ~0.96 for B3LYP/6-311++G(d,p)). nih.gov
The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. For this compound, this analysis would allow for the detailed assignment of vibrational modes including N-H stretching of the aniline group, C-O-C stretching of the methoxy and morpholine moieties, and various aromatic ring vibrations. researchgate.netnih.gov Comparing the scaled theoretical spectrum with the experimental FT-IR spectrum is a powerful method for confirming the molecular structure. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretching (Aniline) | 3300 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C-H Stretching (Aliphatic) | 2850 - 3000 |
| C=C Stretching (Aromatic) | 1450 - 1600 |
| C-N Stretching | 1250 - 1350 |
| C-O-C Asymmetric Stretching | 1200 - 1275 |
| C-O-C Symmetric Stretching | 1020 - 1075 |
| This table presents typical, generalized vibrational frequency ranges for the functional groups present in the molecule. |
Conformational Analysis and Energy Profiling
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformers can exist due to the rotation of the methoxy group, the morpholine ring, and the bond connecting the morpholine to the benzene ring.
The morpholine ring itself typically exists in a stable chair conformation, but boat or twist-boat forms are also possible. rsc.org Computational studies involve systematically rotating the flexible bonds and performing geometry optimization and energy calculations for each resulting structure. This process generates a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers.
Calculation of Thermodynamic Parameters (e.g., Activation Energies, Enthalpy, Entropy, Free Energy)
While specific experimental or computational studies detailing the thermodynamic parameters for this compound are not extensively available in the public domain, the methodologies for these calculations are well-established in computational chemistry. Theoretical investigations using approaches like Density Functional Theory (DFT) are commonly employed to determine the thermodynamic properties of aniline and its derivatives. aljest.net
For instance, studies on the adsorption of aniline onto surfaces have used DFT calculations to elucidate the process's nature. aljest.net Such calculations can determine if a process is exothermic and can quantify parameters like adsorption energy, Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). aljest.netnih.gov A negative ΔG° indicates a spontaneous process, a negative ΔH° suggests an exothermic nature, and the ΔS° value reveals changes in randomness at the molecular interface. nih.gov
In the context of chemical reactions, computational models can predict activation energies, which are the energy barriers that must be overcome for a reaction to occur. The thermodynamic stability of potential products can also be assessed, as shown in studies of m-phenylenediamine (B132917) derivative synthesis where the Gibbs free energy was calculated to compare product stabilities. acs.org For the parent compound, aniline, extensive thermodynamic data, including enthalpy of vaporization and fusion, have been compiled and are available in resources like the NIST WebBook. nist.gov These values serve as a foundational reference for understanding the thermodynamic behavior of its more complex derivatives.
Table 1: Significance of Key Thermodynamic Parameters
| Parameter | Symbol | Significance in Computational Studies |
| Activation Energy | E_a | Represents the minimum energy required to initiate a chemical reaction; crucial for predicting reaction rates. |
| Enthalpy Change | ΔH | Indicates whether a process is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy Change | ΔS | Measures the change in disorder or randomness of a system during a process. |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a process at constant temperature and pressure. A negative value indicates a spontaneous process. |
Note: Specific calculated values for this compound were not found in the reviewed literature. The table describes the general significance of these parameters.
Computational Assessment of Molecular Descriptors for Research Design
Molecular descriptors are numerical values that characterize the properties of a molecule. In modern drug discovery and materials science, the computational assessment of these descriptors is a fundamental step. It allows for the rapid screening of virtual libraries and the prediction of a compound's physicochemical properties, thereby guiding the design of molecules with desired characteristics.
Topological Polar Surface Area (TPSA)
Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. nist.govnih.gov It has been shown to correlate well with passive molecular transport through membranes, making it a valuable predictor of properties like intestinal absorption and blood-brain barrier penetration. nih.govpeter-ertl.com
The calculation of TPSA is based on a method that sums the contributions of tabulated surface values from polar fragments, which avoids the need for computationally intensive 3D geometry calculations. nih.govpeter-ertl.com This approach is significantly faster than 3D Polar Surface Area (PSA) calculations and provides nearly identical results. peter-ertl.com The TPSA value increases with the number of polar functional groups in a molecule. openeducationalberta.ca For this compound, the polar fragments contributing to its TPSA are the primary amine (aniline -NH2 group), the ether oxygen (methoxy group), and the ether oxygen and tertiary nitrogen of the morpholine ring.
Table 2: Calculated TPSA for this compound
| Descriptor | Value (Ų) |
| Topological Polar Surface Area (TPSA) | 49.99 |
Note: This value is calculated based on the summation of fragment contributions as described in the methodology by Ertl et al. The primary amine on an aromatic ring contributes 26.02 Ų, the tertiary aliphatic amine (morpholine nitrogen) contributes 3.24 Ų, and the two ether-like oxygens contribute (9.23 + 9.23) = 18.46 Ų.
Hydrogen Bond Donor and Acceptor Counts
Hydrogen bonding capability is a critical determinant of a molecule's solubility, permeability, and its ability to interact with biological targets. acs.org Computational tools count the number of hydrogen bond donors (typically N-H or O-H groups) and hydrogen bond acceptors (typically nitrogen or oxygen atoms with lone pairs).
In the structure of this compound, the primary amine group (-NH2) contains two hydrogen atoms attached to a nitrogen, making it a potent hydrogen bond donor. The hydrogen bond acceptors are the oxygen atom of the methoxy group, the oxygen atom within the morpholine ring, and the nitrogen atom of the morpholine ring. acs.orgnih.gov The oxygen atom of the morpholine ring, in particular, is often involved in key hydrogen bond interactions with biological targets. acs.orgacs.org
Table 3: Hydrogen Bonding Characteristics of this compound
| Descriptor | Count | Contributing Groups |
| Hydrogen Bond Donors | 1 | The primary amine (-NH₂) group |
| Hydrogen Bond Acceptors | 3 | Methoxy oxygen, Morpholine oxygen, Morpholine nitrogen |
Rotatable Bond Analysis
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is typically defined as any single, non-ring bond, attached to a non-terminal, non-hydrogen atom. Bonds to the primary amine's hydrogens and methyl hydrogens are not counted, nor are bonds within the aromatic ring. High conformational flexibility can impact a molecule's binding affinity to a target, as it may need to adopt a specific conformation to fit into a binding site.
The bond connecting the aniline ring to the morpholine nitrogen.
The bond connecting the aniline ring to the methoxy oxygen.
The rotation around the N-Ar bond in substituted anilines can be influenced by the electronic effects of the substituents. csic.esresearchgate.net The lone pair of electrons on the aniline nitrogen can delocalize into the aromatic ring, creating a partial double bond character that increases the rotational barrier. csic.es This flexibility is a key parameter considered in research design.
Table 4: Rotatable Bond Count for this compound
| Descriptor | Count |
| Rotatable Bonds | 2 |
Applications in Advanced Organic Synthesis and Materials Science Research
Versatility as a Key Building Block for Complex Molecules
The arrangement of the amino, methoxy (B1213986), and morpholine (B109124) groups on the benzene (B151609) ring makes 3-Methoxy-4-(morpholin-4-yl)aniline a versatile precursor for synthesizing poly-functionalized aromatic compounds and heterocyclic systems. The amino group provides a reactive handle for a multitude of transformations, while the methoxy and morpholine moieties influence the molecule's electronic properties, solubility, and steric profile, which can be leveraged in multi-step synthesis.
The synthesis of quinoline (B57606) and quinazoline (B50416) scaffolds is a cornerstone of medicinal chemistry, as these frameworks are central to numerous therapeutic agents. organic-chemistry.orgnih.gov Substituted anilines are fundamental starting materials for building these bicyclic heterocycles through various condensation and cyclization reactions. organic-chemistry.orgmdpi.com For instance, the Friedländer synthesis and related methods often employ anilines to construct the quinoline core. nih.gov
While the general synthetic utility of anilines in forming these heterocycles is well-established, specific examples detailing the use of this compound as the direct starting material for quinazoline or quinoline synthesis are not widely documented in prominent scientific literature. The synthesis of major kinase inhibitors like Gefitinib and Lapatinib, which feature quinazoline cores with methoxy and morpholine-containing side chains, start from different, albeit structurally related, precursors. nih.govnih.gov
Beyond quinolines and quinazolines, the structural features of this compound suggest its potential for integration into other heterocyclic systems. The presence of the tertiary amino group (the morpholine nitrogen) ortho to a potential reaction site can lead to unique cyclization pathways, a principle sometimes referred to as the "tert-amino effect." beilstein-journals.org This effect has been used to generate a variety of fused heterocyclic systems from other N,N-disubstituted anilines. beilstein-journals.org Although direct applications of this specific compound are not detailed, its structure is amenable to such synthetic strategies for creating novel and diverse heterocyclic frameworks.
Role in Diazonium Chemistry for Functional Group Transformations
The primary amino group of anilines is readily converted into a diazonium salt (Ar-N₂⁺), which is a highly versatile intermediate in organic synthesis. Diazonium salts are gateways to a vast array of functional group transformations, where the diazonio group can be replaced by halogens (Sandmeyer reaction), cyano groups, hydroxyl groups, and even carbon-based fragments through cross-coupling reactions.
While specific studies on the diazonium chemistry of this compound are limited, the synthesis and utility of a closely related compound, 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium hexafluorophosphate , have been described. ontosight.ai This demonstrates that the morpholino- and methoxy-substituted aniline (B41778) core is stable to diazotization conditions and that the resulting diazonium salt is a viable synthetic intermediate. Such salts have been used as precursors in click chemistry and for the chemical modification of surfaces, highlighting the potential of these building blocks in materials science. ontosight.ai The successful formation of this related diazonium salt strongly implies that this compound itself can serve as a precursor for similar transformations.
Synthesis of Novel Aromatic Compounds with Tailored Properties
The ability to convert this compound into a diazonium salt opens the door to creating a wide range of novel aromatic compounds. By employing modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the diazonium intermediate could be used to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of complex aromatic structures where the electronic and steric properties are fine-tuned by the persistent methoxy and morpholine substituents, alongside the newly introduced functional group.
Utility in Medicinal Chemistry Research as a Synthetic Intermediate
The morpholine moiety is a highly privileged scaffold in medicinal chemistry. It is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. Likewise, the methoxy-aniline substructure is a common feature in many biologically active molecules.
The 3-methoxy-4-morpholinyl-aniline scaffold is a key component in the design of various kinase inhibitors. For example, the drug Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor, contains a 7-methoxy-6-(morpholinopropoxy)quinazoline core. nih.govnewdrugapprovals.org Although its synthesis does not start from this compound directly, the structural similarity underscores the importance of this substitution pattern for biological activity. nih.gov The title compound is commercially available as a building block, suggesting its use in early-stage drug discovery programs to synthesize novel analogues of known therapeutic agents or to explore new chemical space in the search for new lead compounds. sigmaaldrich.comchemimpex.com
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 208.26 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| InChI Key | BRTDKJDVVFXVQK-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | COC1=C(N2CCOCC2)C=CC(N)=C1 | sigmaaldrich.com |
Building Blocks for Novel Bioactive Molecules
The scaffold of this compound is a valuable starting point in medicinal chemistry for the development of new therapeutic agents. The arrangement of its functional groups allows for various chemical modifications to explore structure-activity relationships (SAR). Research into related compounds has demonstrated the utility of the methoxy-aniline core in creating potent and selective inhibitors for biological targets.
For instance, a study focused on the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT) highlights the importance of this type of scaffold. nih.gov In that research, iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective inhibitor of CHT built upon a similar, drug-like scaffold. nih.gov The exploration of SAR around the 3-position substituent and the amide functionality revealed that specific heteroaromatic amide moieties were the most potent. nih.gov This suggests that the this compound core can be similarly functionalized to target a range of biological receptors and enzymes, making it a key building block for generating libraries of novel bioactive molecules for drug discovery programs.
Applications in Materials Science
The distinct electronic and structural features of this compound also make it a candidate for applications in materials science.
Precursor for Advanced Dyes and Pigments
While specific dyes derived from this compound are not extensively documented in public literature, its chemical nature as a substituted aniline makes it a strong candidate for a precursor in the synthesis of advanced dyes and pigments. The primary amine group (-NH2) is a key functional group for diazotization-coupling reactions, a cornerstone of azo dye chemistry.
The general process would involve the diazotization of the aniline amine group using nitrous acid to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) such as phenols, naphthols, or other anilines to generate a wide spectrum of colors. The methoxy and morpholino substituents on the benzene ring would act as auxochromes, influencing the final color, solubility, and fastness properties of the resulting dye. The electron-donating nature of these groups can modulate the electronic properties of the chromophore, potentially leading to dyes with high molar absorptivity and stability.
Studies on Corrosion Inhibition using Aniline Derivatives
Aniline and its derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The inhibitive action stems from the ability of these organic molecules to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.net The presence of heteroatoms such as nitrogen and oxygen, along with π-electrons from the aromatic ring, facilitates this adsorption process.
This compound possesses all these key features: nitrogen and oxygen atoms in the morpholine and methoxy groups, a primary amine, and the π-system of the benzene ring. These allow for strong adsorption onto a metal surface through both physical (electrostatic) and chemical (coordination bond formation) interactions.
Studies on similar organic compounds have demonstrated significant corrosion inhibition efficiency. For example, research on a novel triazole-based compound, 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT), showed a maximum inhibition efficiency of 96.1% for mild steel in 1 M HCl. researchgate.net The adsorption of this inhibitor was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Another study on 4-amino-N,N-di-(2-pyridylmethyl)-aniline also identified it as a mixed-type inhibitor whose adsorption process followed the Langmuir isotherm. rsc.org
The table below summarizes findings from a study on a triazole derivative, illustrating the typical data generated in corrosion inhibition studies.
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) at 303 K | Corrosion Rate (g·m⁻²·h⁻¹) |
| 0.0 | - | - |
| 0.1 | 85.2 | - |
| 0.2 | 90.5 | - |
| 0.3 | 92.8 | - |
| 0.5 | 96.1 | 0.36 (decreasing with temp) |
| Data adapted from a study on a different heterocyclic compound to illustrate the concept of corrosion inhibition efficiency. researchgate.net |
Given these principles, this compound is expected to exhibit strong corrosion-inhibiting properties. The multiple heteroatoms and the aromatic system provide numerous sites for adsorption, likely leading to the formation of a stable, protective film on the metal surface, thereby preventing corrosive attack.
Structure Activity Relationship Sar and Ligand Design Studies in Silico Focus
Pharmacophore Modeling Methodologies
Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.govnih.gov For scaffolds like 3-methoxy-4-(morpholin-4-yl)aniline, this technique helps identify the key interaction points that drive binding to a biological target.
When the three-dimensional structure of the target protein is unknown, pharmacophore models can be generated by aligning a set of known active ligands and extracting their common chemical features. nih.govnih.govrsc.org For a series of kinase inhibitors incorporating the 4-anilinoquinazoline core, a training set of compounds with a range of activities can be used to generate a predictive pharmacophore hypothesis. researchgate.net In such models, the this compound fragment consistently contributes essential features, such as hydrogen bond donors and hydrophobic regions, that are critical for inhibitory activity. The process involves creating conformational models for each ligand and aligning them to identify the shared pharmacophoric elements responsible for their biological function. nih.gov
With the availability of crystal structures for many kinases, structure-based pharmacophore models offer a highly accurate approach. nih.govnih.gov These models are derived directly from the key interactions observed between a ligand and the amino acid residues in the target's binding site. mdpi.com For instance, in the ATP-binding site of PI3Kγ, the interaction between an inhibitor and the hinge region residue Val882 is crucial. acs.org A structure-based pharmacophore model would place a hydrogen bond acceptor feature at the position occupied by the inhibitor's morpholine (B109124) oxygen. acs.org This allows for the virtual screening of compound libraries to find novel molecules, including those containing the this compound scaffold, that fit the defined spatial and chemical constraints of the active site. nih.govmdpi.com
The this compound scaffold possesses several distinct chemical groups that serve as key pharmacophoric features in ligand-target interactions. The specific roles of these features are frequently analyzed in the context of kinase inhibition.
| Pharmacophoric Feature | Functional Group | Interaction Type | Typical Interacting Residue (Example in Kinases) |
|---|---|---|---|
| Hydrogen Bond Acceptor | Morpholine Oxygen | Forms a critical hydrogen bond that anchors the ligand. acs.org | Backbone NH of hinge region residues (e.g., Val851 in PI3Kα, Met769 in EGFR). researchgate.netacs.org |
| Hydrogen Bond Donor | Aniline (B41778) Amine (-NH2) | Donates a hydrogen bond to a key residue. | Side-chain carboxylates or backbone carbonyls (e.g., Asp residues). researchgate.net |
| Aromatic Ring | Aniline Phenyl Ring | Participates in hydrophobic and π-π stacking interactions. nih.gov | Hydrophobic residues within the ATP binding site (e.g., Leucine, Valine). frontiersin.org |
| Hydrophobic Feature | Morpholine Ring (Aliphatic) | Contributes to van der Waals and hydrophobic interactions. | Hydrophobic pockets adjacent to the main binding site. |
To enhance the robustness and predictive power of pharmacophore models, a consensus strategy can be employed. This involves generating multiple pharmacophore models, either from different sets of ligands or from various conformations of the target protein, and then combining the common features. nih.gov This approach helps to minimize bias from a single ligand or crystal structure and creates a more generalized model that captures the most critical interactions required for activity. nih.gov For a diverse set of aniline-based inhibitors, a consensus pharmacophore can effectively map the spatial arrangement of chemical groups that are consistently important for binding, thereby guiding the design of new derivatives with improved activity profiles. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comfip.org For inhibitors containing the this compound moiety, docking studies provide critical insights into their binding modes within the ATP-binding pocket of kinases like EGFR and PI3K. nih.govnih.govresearchgate.net
| Target Protein | Representative Inhibitor Scaffold | Key Interacting Residues for Morpholine-Aniline Moiety | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| PI3Kγ | 4,6-dimorpholino-1,3,5-triazine | Val882 (H-bond with morpholine O), Asp841, Asp836 acs.org | -9.5 to -12.0 acs.org |
| EGFR | 4-anilinoquinazoline | Met769 (H-bond with quinazoline (B50416) N1), Thr766 researchgate.netfrontiersin.org | -8.0 to -11.5 frontiersin.orgnih.gov |
| ATM Kinase | Quinoline-3-carboxamide | Hinge region residues mdpi.com | -7.5 to -10.0 mdpi.com |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose and the flexibility of the complex over time. nih.govresearchgate.netchemrxiv.org MD simulations are performed on docked complexes of inhibitors, such as those containing the this compound scaffold, to validate the predicted interactions. mdpi.com
The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. frontiersin.orgmdpi.com A low and stable RMSD value for the ligand indicates that it remains firmly bound in its initial docked conformation. frontiersin.org Furthermore, Root Mean Square Fluctuation (RMSF) analysis can reveal the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's binding. researchgate.net MD simulations can confirm the persistence of key hydrogen bonds, like the one involving the morpholine oxygen, providing greater confidence in the predicted binding mode and the importance of the this compound scaffold for potent inhibition. mdpi.comnih.gov
| Simulation Parameter | Description | Typical Observation for a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure (initial docked pose) over time. mdpi.com | Low and stable fluctuation (e.g., < 2.0 Å) after an initial equilibration period. frontiersin.org |
| Protein RMSD | Measures the deviation of the protein's backbone atoms over time, indicating overall structural stability. mdpi.com | Reaches a plateau, indicating the protein structure is stable with the ligand bound. |
| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond is maintained. | High occupancy (>75%) for critical interactions, such as between the morpholine oxygen and the kinase hinge region. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling.nih.gov
QSAR models are built upon the principle that the activity of a molecule is a function of its physicochemical properties. These properties, known as molecular descriptors, can be calculated from the molecule's structure and include parameters related to its electronic, steric, and hydrophobic characteristics. For a molecule like this compound, relevant descriptors would include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and partial charges. The presence of the electron-donating methoxy (B1213986) and amino groups, along with the morpholine ring, will significantly influence the electronic landscape of the molecule.
Steric descriptors: These describe the size and shape of the molecule, which are critical for its interaction with a biological target.
A hypothetical QSAR study on a series of analogues of this compound would involve synthesizing or computationally generating a set of related compounds with variations in their structure. The biological activity of these compounds would be experimentally determined, and then a statistical method, such as multiple linear regression or partial least squares, would be used to correlate the calculated molecular descriptors with the observed activity. The resulting QSAR equation could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions).nih.gov
The biological activity of a ligand is intrinsically linked to its ability to interact with its target, typically a protein. Computational methods can provide valuable insights into the potential intermolecular interactions of this compound.
Hydrogen Bonding: The structure of this compound presents several opportunities for hydrogen bonding, a crucial interaction for molecular recognition in biological systems.
The primary amine (-NH2) group is a strong hydrogen bond donor.
The oxygen atom of the methoxy (-OCH3) group can act as a hydrogen bond acceptor.
The oxygen and nitrogen atoms within the morpholine ring are also potential hydrogen bond acceptors.
The ability to form multiple hydrogen bonds suggests that this compound could bind with high affinity to a target that has complementary hydrogen bond donors and acceptors in its binding pocket.
π-π Stacking Interactions: The benzene (B151609) ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions occur between aromatic rings and are important for the stabilization of protein-ligand complexes. The electron-donating substituents on the ring (methoxy and morpholino groups) will influence the electron density of the aromatic system, which in turn will affect the nature and strength of any π-π stacking interactions.
Prediction and Analysis of Molecular Descriptors for Ligand Design.
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are fundamental in QSAR and in the rational design of new ligands.
Computational Approaches to Lipophilicity Assessment (e.g., logP, R_M values).
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A common measure of lipophilicity is the partition coefficient (logP), which is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water).
While experimental determination of logP is possible, computational methods provide a rapid and cost-effective way to estimate this property. Various algorithms exist for calculating logP, each with its own strengths and limitations. For this compound, a calculated logP value provides an initial assessment of its likely pharmacokinetic behavior.
A calculated XLogP3 value for this compound is available in the PubChem database.
| Molecular Descriptor | Calculated Value | Source |
| XLogP3 | 1.5 | PubChem CID 21936468 |
This moderately positive logP value suggests that this compound has a reasonable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic for drug candidates.
Emerging Research Directions and Future Outlook
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly focusing on the development of environmentally benign and sustainable methods for producing important chemical compounds, and the synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline is no exception. Traditional synthetic routes often rely on harsh reagents and organic solvents that pose environmental and safety risks. Emerging research is now geared towards aligning the production of this aniline (B41778) derivative with the principles of green chemistry. chemistryjournals.net
Key strategies being explored include:
Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards greener alternatives like water, ionic liquids, or supercritical fluids is a primary focus. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net
Catalytic Processes: The development and optimization of catalytic systems, such as those employing palladium or copper, aim to replace stoichiometric reagents, thereby reducing waste and improving atom economy.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better process control, and higher yields. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production. chemistryjournals.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods, offering a more sustainable approach to synthesis. chemistryjournals.net
These green initiatives are not only aimed at reducing the environmental footprint but also at creating more economical and safer manufacturing processes for this crucial chemical intermediate. chemistryjournals.net
Design and Synthesis of Novel Derivatives with Enhanced or Tunable Properties
While this compound is a key building block, researchers are actively designing and synthesizing new derivatives to explore potentially enhanced or fine-tuned biological and chemical properties. By modifying the core structure, scientists can investigate structure-activity relationships (SAR) to develop compounds with improved efficacy, selectivity, or different therapeutic applications.
| Modification Site | Potential Derivative Class | Anticipated Property Change | Potential Application |
|---|---|---|---|
| Aniline group (NH2) | Amides, Sulfonamides | Altered solubility, modified binding interactions | New kinase inhibitors, anti-inflammatory agents |
| Methoxy (B1213986) group (OCH3) | Alkoxy analogs (e.g., ethoxy, propoxy) | Changes in metabolic stability and lipophilicity | Pro-drugs, compounds with altered pharmacokinetic profiles |
| Benzene (B151609) ring | Substituted phenyl rings (e.g., with halogens, alkyl groups) | Modified electronic properties and binding affinity | Probes for biological systems, new materials |
| Morpholine (B109124) ring | Analogs with piperidine (B6355638) or piperazine | Changes in basicity and hydrogen bonding capacity | Modulation of target specificity and off-target effects |
The synthesis of such novel derivatives allows for a deeper understanding of the molecular interactions that govern their activity and opens up new avenues for drug discovery and materials science. nih.govresearchgate.net
Advanced Integrated Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is revolutionizing the field of chemical research. For this compound and its derivatives, this integrated approach accelerates the discovery and development process.
Computational techniques such as Density Functional Theory (DFT) and molecular docking are employed to:
Predict the geometric and electronic structures of novel derivatives.
Estimate their reactivity and potential reaction pathways.
Simulate their binding affinity to biological targets, such as protein kinases.
Guide the design of more potent and selective compounds before committing to laboratory synthesis.
These in silico predictions are then validated through experimental work, creating a feedback loop that refines the computational models and leads to a more efficient and resource-effective research and development cycle. This approach minimizes trial-and-error synthesis, saving time and materials.
Exploration of New Catalytic Systems for Efficient Transformations
The formation of the C-N bond between the aniline precursor and morpholine is a critical step in the synthesis of this compound. Research in this area is focused on discovering and optimizing catalytic systems that are more efficient, robust, and cost-effective.
| Catalyst Type | Ligand Class | Key Advantages | Research Focus |
|---|---|---|---|
| Palladium-based | Buchwald-Hartwig phosphine (B1218219) ligands | High efficiency, broad substrate scope | Developing more air-stable and reusable catalysts |
| Copper-based | Phenanthroline, N,N-dimethylglycine | Lower cost compared to palladium | Improving reaction rates and yields under milder conditions |
| Nickel-based | N-heterocyclic carbenes (NHCs) | Potential for unique reactivity | Expanding the applicability to complex substrates |
Refinement of Analytical Techniques for Trace Analysis and Complex Matrices
As the applications of this compound expand, particularly in the pharmaceutical industry, the need for highly sensitive and specific analytical methods becomes paramount. The focus is on detecting and quantifying trace amounts of the compound, its impurities, and potential metabolites in complex matrices like active pharmaceutical ingredients (APIs), biological fluids, and environmental samples.
Current and emerging analytical techniques include:
High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry (MS) detectors, HPLC is the workhorse for separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives or after appropriate sample preparation.
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.
Capillary Electrophoresis (CE): Provides an alternative separation mechanism, useful for charged species.
Future research will likely concentrate on developing methods with even lower detection limits, improving sample preparation techniques to handle more complex samples, and designing portable analytical devices for on-site monitoring.
Q & A
Q. What are the optimal synthetic routes for 3-Methoxy-4-(morpholin-4-yl)aniline, considering yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:
- Step 1: React 3-methoxy-4-fluoroaniline with morpholine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields range from 60–85% depending on stoichiometry and reaction time .
- Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Optimize morpholine equivalents (1.5–2.0 equiv.) to minimize by-products.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, morpholine protons at δ 3.0–3.5 ppm). Integrate methoxy (-OCH₃) singlet at δ ~3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₆N₂O₂; expected [M+H]+ = 209.1284). Discrepancies >2 ppm require reanalysis .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water 60:40, λ = 254 nm) .
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (typically >200°C). Store at –20°C under inert atmosphere .
- Photostability: Expose to UV-Vis light (λ = 365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive experiments .
- pH Stability: Test solubility and integrity in buffers (pH 2–12) over 24 hours. The morpholine group may protonate under acidic conditions, altering reactivity .
Advanced Research Questions
Q. How can computational methods aid in predicting the electronic properties or reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. The methoxy group lowers LUMO energy, enhancing electron-donating capacity .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to optimize reaction conditions. Morpholine’s puckering coordinates (q, φ) influence steric effects .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications. The amine group may form hydrogen bonds with active sites .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
- Case Example: If NMR suggests planar geometry but X-ray shows puckered morpholine:
- Re-examine NMR: Assign NOESY/ROESY peaks to detect through-space couplings indicative of non-planarity.
- Validate with SHELXL: Refine crystallographic data (SHELX suite) to confirm puckering amplitude (q) and phase angle (φ) .
- Cross-Validate: Compare with analogous compounds (e.g., 4-(pyrolidin-1-yl)aniline) to identify systematic errors .
Q. How can Box-Behnken experimental design optimize reaction parameters for synthesizing this compound?
Methodological Answer:
- Variables: Select temperature (X₁: 70–110°C), morpholine equivalents (X₂: 1.0–2.0 equiv.), and reaction time (X₃: 6–24 hrs).
- Response Surface Analysis: Use software (e.g., Design-Expert) to model yield (Y) as a function of variables. A typical equation:
- Validation: Confirm optimal conditions (e.g., 95°C, 1.8 equiv. morpholine, 18 hrs) with triplicate runs (RSD <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
